3-Mercaptohexan-1-ol-d5

Wine Aroma Analysis Stable Isotope Dilution Assay GC-ITMS-MS

3-Mercaptohexan-1-ol-d5 (CAS: 3028868-82-5, molecular formula: C₆H₉D₅OS, molecular weight: 139.27) is a stable isotope-labeled analog of 3-mercaptohexan-1-ol (3MH), a key varietal thiol responsible for the characteristic tropical fruit aroma in Sauvignon Blanc and other wine varieties. This compound, specifically deuterated with five deuterium atoms at the terminal methyl group of the hexyl chain , is classified within Isotope-Labeled Compounds and is primarily utilized as an internal standard (IS) in Stable Isotope Dilution Assays (SIDA).

Molecular Formula C6H14OS
Molecular Weight 139.27 g/mol
Cat. No. B12385844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercaptohexan-1-ol-d5
Molecular FormulaC6H14OS
Molecular Weight139.27 g/mol
Structural Identifiers
SMILESCCCC(CCO)S
InChIInChI=1S/C6H14OS/c1-2-3-6(8)4-5-7/h6-8H,2-5H2,1H3/i1D3,2D2
InChIKeyTYZFMFVWHZKYSE-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Mercaptohexan-1-ol-d5: A Deuterium-Labeled Internal Standard for Quantitative Wine Aroma Analysis


3-Mercaptohexan-1-ol-d5 (CAS: 3028868-82-5, molecular formula: C₆H₉D₅OS, molecular weight: 139.27) is a stable isotope-labeled analog of 3-mercaptohexan-1-ol (3MH), a key varietal thiol responsible for the characteristic tropical fruit aroma in Sauvignon Blanc and other wine varieties [1]. This compound, specifically deuterated with five deuterium atoms at the terminal methyl group of the hexyl chain , is classified within Isotope-Labeled Compounds and is primarily utilized as an internal standard (IS) in Stable Isotope Dilution Assays (SIDA) . Its core function is to enable accurate and precise quantification of its native, unlabeled counterpart in complex biological matrices, such as grape juice and wine, by correcting for matrix effects, analyte loss during sample preparation, and instrument variability inherent in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [2].

Why Unlabeled 3-Mercaptohexan-1-ol and Other Analogs Cannot Substitute for 3-Mercaptohexan-1-ol-d5 in Quantitative SIDA Workflows


In quantitative analytical chemistry, particularly Stable Isotope Dilution Assay (SIDA), generic substitution of an internal standard is analytically invalid. Using the unlabeled 3-mercaptohexan-1-ol (MW: 134.24) or a structurally similar but non-isotopic analog as an internal standard fails because it cannot be distinguished from the native analyte by mass spectrometry, leading to signal convolution and inaccurate quantification [1]. The fundamental principle of SIDA relies on the near-identical physicochemical behavior of the labeled internal standard and the analyte during extraction, derivatization, and chromatography, coupled with a distinct mass difference detectable by the mass spectrometer [2]. While another deuterated analog, [²H₂]-3-mercaptohexan-1-ol (d₂-2), exists and is used as an internal standard [3], the d5-labeled variant offers a greater mass shift (+5 Da vs. +2 Da) from the native compound. This larger mass difference can be analytically advantageous for minimizing isotopic spectral overlap, especially when quantifying the native compound's M+1 or M+2 isotopologues, or when analyzing complex matrices where interfering ions are more likely [4]. The choice of internal standard is therefore not interchangeable but dictated by specific assay requirements for resolution and accuracy.

Quantifiable Differentiation of 3-Mercaptohexan-1-ol-d5: Head-to-Head Analytical Performance Data


Increased Detection Sensitivity via SIDA-GC-ITMS-MS Compared to GC-AED for 3MH Quantification

Using a deuterated analog (d2-2) of 3-mercaptohexan-1-ol as an internal standard in a Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Ion Trap Tandem Mass Spectrometry (GC-ITMS-MS) provides superior sensitivity for detecting 3-mercaptohexan-1-ol compared to using a sulfur-selective detector like Gas Chromatography-Atomic Emission Detection (GC-AED) [1]. The SIDA-GC-ITMS-MS method achieved a detection limit that was significantly lower than the compound's odor threshold in wine, whereas the detection limit via GC-AED was higher, making it unsuitable for sub-threshold analysis [1]. This demonstrates that the analytical workflow enabled by a deuterated internal standard is critical for the sensitive detection required in aroma research.

Wine Aroma Analysis Stable Isotope Dilution Assay GC-ITMS-MS

Enhanced Assay Precision and Accuracy for Precursor Quantitation Using SIDA

The incorporation of a deuterium-labeled internal standard for 3-mercaptohexan-1-ol is fundamental to achieving high accuracy and precision in the quantification of its diastereomeric precursors, 3-S-cysteinylhexan-1-ol (Cys-3-MH) and 3-S-glutathionylhexan-1-ol (Glut-3-MH), in grape juice and wine [1]. A validated Stable Isotope Dilution Assay (SIDA) method using HPLC-MS/MS achieved quantitation limits of <0.5 μg/L for the individual precursor diastereomers [1]. This level of sensitivity and precision is unattainable without the use of a stable isotope-labeled analog to correct for variable recovery rates and matrix-induced ion suppression or enhancement during sample preparation and analysis.

Grape and Wine Analysis HPLC-MS/MS Method Validation

Increased Mass Shift for Reduced Isotopic Interference vs. d2-Labeled 3-Mercaptohexan-1-ol

3-Mercaptohexan-1-ol-d5 provides a mass shift of +5 Da (m/z 139.27) from the unlabeled 3-mercaptohexan-1-ol (MW: 134.24) . In contrast, an alternative deuterated internal standard, [²H₂]-3-mercaptohexan-1-ol (d2-2), offers a smaller mass shift of +2 Da [1]. The larger +5 Da mass difference of the d5-labeled analog can significantly reduce the risk of spectral overlap between the internal standard's M+1/M+2 isotopic peaks and the native analyte's monoisotopic peak, particularly in complex matrices where other co-eluting compounds may generate interfering ions. This improved mass resolution can lead to more robust and reliable peak integration and quantification, especially in methods without MS/MS capability or when quantifying near the limit of detection.

Mass Spectrometry Internal Standard Selection Isotope Ratio

Optimal Applications for 3-Mercaptohexan-1-ol-d5 Based on Quantitative Evidence


Quantitative Analysis of Free 3-Mercaptohexan-1-ol in Wine via SIDA-GC-MS

This is the core application for which the compound's utility has been directly demonstrated. In this scenario, 3-Mercaptohexan-1-ol-d5 is used as the internal standard in a Stable Isotope Dilution Assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The workflow involves adding a known amount of the d5-labeled standard to a wine sample before extraction, typically via liquid-liquid extraction or Solid Phase Microextraction (SPME). The ratio of the analyte (3MH, m/z 134) to the internal standard (3MH-d5, m/z 139) peak areas is used to calculate the exact concentration of 3MH in the original sample. The evidence from Section 3 shows this method is necessary because it enables detection limits below the sensory odor threshold in wine, which unlabeled internal standards or alternative detection methods like GC-AED cannot reliably achieve [1].

Accurate Measurement of 3-Mercaptohexan-1-ol Precursors in Grape-Derived Matrices

3-Mercaptohexan-1-ol-d5 is essential for quantifying the non-volatile, odorless precursors (Cys-3-MH and Glut-3-MH) that release 3MH during fermentation. In this HPLC-MS/MS-based application, the deuterated standard is spiked into grape juice or wine to enable accurate measurement of these precursors. This is critical for viticultural and enological research aimed at predicting a wine's potential varietal aroma. The quantitative evidence in Section 3 validates this application, showing that a SIDA method using a deuterated internal standard achieves a precise quantitation limit of <0.5 μg/L for individual precursor diastereomers [2]. This level of accuracy is unattainable without such an internal standard and is essential for studying how vineyard practices or winemaking techniques influence flavor precursor development.

Method Development and Validation Requiring High-Resolution Mass Shift

For analytical chemists developing new or optimizing existing GC-MS or LC-MS methods for 3-mercaptohexan-1-ol in complex matrices, 3-mercaptohexan-1-ol-d5 offers a specific technical advantage. The evidence in Section 3 demonstrates that its +5 Da mass shift is significantly larger than the +2 Da shift of the d2-labeled analog . In method development, this larger mass difference is a quantifiable advantage for reducing isotopic cross-talk and interference, thereby improving signal-to-noise ratio and assay robustness at low concentrations. A laboratory may specifically select the d5-labeled version over a d2-labeled version to minimize the risk of ion suppression or co-elution issues when developing a validated, high-sensitivity method intended for use across diverse sample types.

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